molecular formula C9H16O3 B2439144 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid CAS No. 2411285-55-5

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid

Cat. No. B2439144
M. Wt: 172.224
InChI Key: HETLZOWCLHWFER-OTSSQURYSA-N
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Description

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is a type of organic compound that belongs to the class of cyclohexanols . It is used in the synthesis of other chemicals and as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct . This process involves the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-,9+ .

Scientific Research Applications

Synthesis and Structural Analysis

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid and its derivatives are synthesized and structurally analyzed in various studies. For example, Kurbanova et al. (2019) successfully synthesized Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, confirming its structure through X-ray analysis (Kurbanova et al., 2019).

Polymer Chemistry

In the field of polymer chemistry, derivatives of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid are used in the synthesis and polymerization of functional cyclic esters. Trollsås et al. (2000) described the synthesis and homo- and copolymerization of new cyclic esters containing functional groups derived from cyclohexanone (Trollsås et al., 2000).

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives serve as key intermediates. For instance, Xin Cong and Yao (2006) utilized a functionalized cyclohexene skeleton of this compound in the diastereoselective synthesis of a compound potentially useful in pharmaceutical applications (Xin Cong & Yao, 2006).

Enzymatic Polymerization

Pang et al. (2003) investigated the oligomerization of a derivative of this compound using horseradish peroxidase as a catalyst, demonstrating its potential in enzymatic polymerization processes (Pang et al., 2003).

Agricultural Applications

In the agricultural sector, derivatives of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid are used in synthesizing attractants for pest control. Raw and Jang (2000) synthesized a compound that is a potent attractant for the Mediterranean fruit fly (Raw & Jang, 2000).

Environmental Chemistry

Derivatives of this compound are also used in environmental chemistry for inhibiting photooxidation in petroleum products. Rasulov et al. (2011) synthesized derivatives and studied their inhibiting activity in photooxidation of a petroleum phosphor (Rasulov et al., 2011).

Plant Science

In plant science, related compounds like 1-Aminocyclopropane 1-Carboxylic Acid are studied for their role in plant growth and development. Polko and Kieber (2019) reviewed the role of such compounds in regulating plant development and their involvement in cell wall signaling and pathogen virulence (Polko & Kieber, 2019).

properties

IUPAC Name

1-ethyl-4-hydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETLZOWCLHWFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid

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